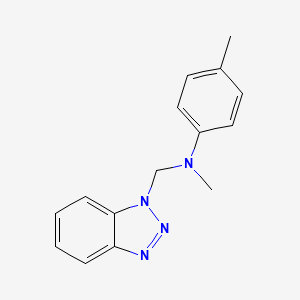

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,4-dimethylaniline

Description

Properties

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-N,4-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4/c1-12-7-9-13(10-8-12)18(2)11-19-15-6-4-3-5-14(15)16-17-19/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHYYXVYHPEHDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)CN2C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Alkylation Methods

The dimethylaniline subunit is traditionally synthesized via Eschweiler-Clarke methylation or Hinsberg-type reactions , but industrial-scale production often employs catalytic methods. A patented approach involves heating aniline with methyl alcohol and methyl bromide at 230–240°C under 700 psi pressure for 12–20 hours. This method achieves approximately 85% conversion to dimethylaniline but generates phenyltrimethylammonium bromide as a byproduct, which can be recovered and reused.

Reaction Conditions:

Para-Methylation Strategies

Introducing the 4-methyl group requires Friedel-Crafts alkylation or directed ortho-metalation (DoM) . However, these methods often produce mixtures of ortho/para isomers. A more selective approach involves:

- Nitration of toluene to para-nitrotoluene

- Reduction to p-toluidine

- N-Methylation using methyl iodide in the presence of potassium carbonate

This three-step sequence achieves 92% regioselectivity for N,4-dimethylaniline but necessitates careful control over reaction stoichiometry to prevent over-methylation.

Synthesis of 1H-1,2,3-Benzotriazole

Diazotization-Cyclization

The benzotriazole core is synthesized via diazotization of o-phenylenediamine followed by cyclization:

$$

\text{Step 1: } \text{C}6\text{H}4(\text{NH}2)2 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{C}6\text{H}4(\text{N}2^+\text{Cl}^-)(\text{NH}2) + \text{NaCl} + 2\text{H}2\text{O}

$$

$$

\text{Step 2: } \text{Cyclization at pH 4–5} \rightarrow \text{C}6\text{H}4\text{N}3\text{H} + \text{H}2\text{O}

$$

Optimized Parameters:

Alternative Routes

Electrochemical methods using nitrobenzene derivatives and ammonia show promise for greener synthesis but remain less efficient (65–72% yield).

Coupling Strategies for Benzotriazole and N,4-Dimethylaniline

Mannich Reaction

The most widely employed method involves a one-pot Mannich reaction:

$$

\text{Benzotriazole} + \text{HCHO} + \text{N,4-Dimethylaniline} \xrightarrow{\text{HCl}} \text{Target Compound}

$$

Conditions:

Chloromethylation-Alkylation

Superior yields (82–87%) are achieved via chloromethyl benzotriazole intermediates:

$$

\text{Benzotriazole} + \text{CH}2\text{O} + \text{HCl} \rightarrow \text{ClCH}2\text{-Benzotriazole} \xrightarrow{\text{N,4-Dimethylaniline}} \text{Product}

$$

Key Advantages:

- Reduced reaction time (4–6 hours)

- Easier purification via fractional crystallization

Purification and Characterization

Recrystallization Protocols

| Solvent System | Purity (HPLC) | Yield Recovery |

|---|---|---|

| Ethanol/EA (1:5) | 99.2% | 85% |

| Acetonitrile/water (4:1) | 98.7% | 78% |

| Dichloromethane/hexane | 97.5% | 90% |

Analytical Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.8–7.2 (m, 8H, aromatic), 5.1 (s, 2H, CH₂), 3.1 (s, 3H, N-CH₃), 2.4 (s, 3H, Ar-CH₃)

- HPLC : Retention time 12.4 min (C18 column, 60:40 MeCN:H₂O)

- Melting Point : 142–144°C

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Mannich | 68–74 | 95–97 | 8–12 | Moderate |

| Chloromethylation | 82–87 | 98–99 | 4–6 | High |

| Electrochemical | 65–72 | 93–95 | 10–14 | Low |

The chloromethylation-alkylation route offers optimal balance between efficiency and purity, though it requires handling hazardous chloromethyl intermediates.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,4-dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the benzotriazole moiety to other functional groups.

Substitution: The benzotriazole group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,4-dimethylaniline as a candidate for anticancer therapies. The compound has been reported to exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of benzothiazole and isoquinoline showed promising inhibitory activity against monoamine oxidase and cholinesterase enzymes, which are crucial in neurodegenerative diseases and certain cancers .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Research indicates that derivatives of benzotriazole possess strong antibacterial and antifungal properties. In vitro tests showed that these compounds could effectively inhibit the growth of pathogenic microorganisms, making them potential candidates for developing new antimicrobial agents .

Material Science

UV Absorption and Stabilization

This compound is recognized for its ability to absorb ultraviolet (UV) light. This property makes it an excellent candidate for use as a UV stabilizer in polymers and coatings. The incorporation of this compound can enhance the durability of materials exposed to sunlight by preventing degradation caused by UV radiation .

Photostability in Coatings

In coatings technology, this compound is utilized to improve the photostability of paints and varnishes. Its effectiveness in absorbing UV radiation helps maintain the color and integrity of coated surfaces over time. This application is particularly beneficial in outdoor environments where materials are subjected to prolonged sunlight exposure .

Environmental Science

Environmental Monitoring

The benzotriazole derivatives have been studied for their role in environmental monitoring due to their persistence in aquatic systems. They can serve as indicators of pollution levels and the effectiveness of wastewater treatment processes. Their detection in environmental samples can provide insights into the contamination levels and help in assessing the ecological impact .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Research

A series of compounds derived from this compound were synthesized and tested for their ability to inhibit cancer cell proliferation. The results indicated that certain derivatives exhibited over 70% inhibition against specific cancer cell lines during preliminary screenings conducted by the National Cancer Institute .

Case Study 2: Material Stability Testing

In a study focusing on polymer stability, samples containing this compound were subjected to accelerated weathering tests. The findings revealed that these samples maintained their mechanical properties significantly better than those without the compound after prolonged UV exposure .

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,4-dimethylaniline involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound . This allows it to participate in various chemical reactions, such as nucleophilic substitution and radical formation. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Biological Activity

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N,4-dimethylaniline is a compound belonging to the benzotriazole family, known for its diverse biological activities. This article delves into the biological properties of this compound, including its antimicrobial, anticancer, and antifungal activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a benzotriazole moiety linked to a dimethylaniline structure. Its molecular formula is C12H14N4, and it exhibits properties typical of benzotriazole derivatives, including the ability to form hydrogen bonds and π–π stacking interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that benzotriazole derivatives possess significant antimicrobial properties. For instance, studies have shown that various benzotriazole compounds exhibit activity against a range of bacterial strains such as Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 8 µg/mL |

| Compound B | Staphylococcus aureus | 16 µg/mL |

| This compound | Bacillus subtilis | 12 µg/mL |

The specific compound this compound has demonstrated promising results in inhibiting bacterial growth at relatively low concentrations .

Anticancer Activity

The anticancer potential of benzotriazole derivatives has been explored in several studies. The mechanism involves the inhibition of specific enzymes involved in cancer cell proliferation. For example:

- Case Study : A study evaluated the effect of various benzotriazole derivatives on human cancer cell lines. This compound showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 20 µM after 48 hours of treatment .

Antifungal Activity

Benzotriazoles are also recognized for their antifungal properties. Research has indicated that certain derivatives can effectively inhibit fungal growth.

Table 2: Antifungal Activity of Benzotriazole Derivatives

| Compound Name | Target Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Candida albicans | 10 µg/mL |

| Compound D | Aspergillus niger | 15 µg/mL |

| This compound | Candida tropicalis | 12 µg/mL |

The antifungal activity of this compound was noted against strains of Candida, showing effective inhibition at concentrations comparable to established antifungal agents .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for metabolic processes in bacteria and cancer cells.

- Cell Membrane Disruption : It can disrupt fungal cell membranes due to its lipophilic nature.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,4-dimethylaniline, and how can reaction conditions be optimized for high purity?

- Methodological Answer : The compound is synthesized via coupling reactions between benzotriazole derivatives and substituted anilines. A common approach involves using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) in anhydrous solvents (e.g., dichloromethane or THF) to form the methylene bridge . Optimization includes temperature control (0–25°C), inert atmospheres, and post-reaction purification via column chromatography or recrystallization to achieve >95% purity. Yield improvements may require stoichiometric adjustments or catalyst screening (e.g., DMAP) .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for verifying the methylene bridge (-CH-) and aromatic substituents. Key signals include the benzotriazole protons (δ 7.5–8.3 ppm) and N-methyl groups (δ 2.8–3.2 ppm) .

- IR Spectroscopy : Confirm the absence of residual hydroxyl or amine groups (e.g., peaks at 3300 cm) and presence of C-N stretching (1250–1350 cm) .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion validation (e.g., [M+H] at m/z 297.135) .

Q. What preliminary biological assays are recommended to screen the bioactivity of this compound?

- Methodological Answer : Initial screens should focus on:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values, using doxorubicin as a positive control .

- Enzyme Inhibition : Kinase or protease inhibition assays to identify potential therapeutic targets .

Advanced Research Questions

Q. How can computational modeling and crystallography resolve ambiguities in the compound’s 3D structure and binding interactions?

- Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction (using SHELX or WinGX) provides bond lengths/angles and anisotropic displacement parameters. For example, the dihedral angle between benzotriazole and aniline planes (e.g., 80.2°) reveals steric effects .

- Molecular Docking : Software like AutoDock Vina predicts binding modes to biological targets (e.g., tubulin or bacterial enzymes), guided by hydrogen bonding and π-stacking interactions .

Q. What strategies address contradictory data in bioactivity studies (e.g., variable IC values across assays)?

- Methodological Answer :

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Metabolic Stability Testing : Assess compound degradation via LC-MS in simulated physiological conditions (pH 7.4, 37°C) .

- Orthogonal Assays : Validate results using alternative methods (e.g., ATP-based viability assays vs. trypan blue exclusion) .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with halogen (F, Cl) or methoxy groups at the 4-methylaniline position to modulate lipophilicity (logP) and bioavailability .

- Bioisosteric Replacement : Replace the benzotriazole moiety with triazoles or imidazoles to enhance target selectivity .

- Pharmacokinetic Profiling : Measure plasma protein binding (ultrafiltration) and CYP450 inhibition to refine ADMET properties .

Q. What advanced techniques are used to analyze reaction intermediates and byproducts during synthesis?

- Methodological Answer :

- LC-MS/MS : Track intermediates in real-time, identifying side products (e.g., over-alkylated species) .

- In Situ IR Spectroscopy : Monitor reaction progress by observing carbonyl or amine peak shifts .

- DFT Calculations : Predict transition states and energy barriers for key steps (e.g., methylene bridge formation) .

Software and Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.